molecular formula C14H22N2O2 B2447954 tert-butyl N-[3-(2-aminophenyl)propyl]carbamate CAS No. 1824292-83-2

tert-butyl N-[3-(2-aminophenyl)propyl]carbamate

Cat. No.: B2447954
CAS No.: 1824292-83-2
M. Wt: 250.342
InChI Key: AHKMVTDRMBGZLH-UHFFFAOYSA-N
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Description

Steric and Electronic Effects

  • Ortho isomer : The proximity of the amine (-NH₂) to the propyl chain in the ortho configuration introduces steric hindrance, limiting rotational freedom around the C-N bond. This constraint is evident in NMR studies, where restricted rotation broadens signals for adjacent protons. Additionally, intramolecular hydrogen bonding between the amine and carbamate oxygen may stabilize specific conformers.
  • Para isomer : In contrast, the para isomer (e.g., tert-butyl N-[3-(4-aminophenyl)propyl]carbamate) exhibits greater conformational flexibility due to the distal placement of the amine. This reduces steric clashes and permits unrestricted rotation about the aryl-propyl bond, as confirmed by sharper NMR peaks and lower energy barriers in rotational spectroscopy.

Table 2: Ortho vs. Para Isomer Comparison

Property Ortho Isomer Para Isomer
Steric Hindrance High (NH₂ adjacent to chain) Low (NH₂ distal to chain)
Conformational Flexibility Restricted Unrestricted
Intramolecular H-bonding Likely (NH₂ → O=C) Unlikely
Crystallinity Higher (ordered packing) Lower (disordered packing)

Spectroscopic Differentiation

  • IR Spectroscopy : The ortho isomer shows a redshifted N-H stretching frequency (~3350 cm⁻¹) due to H-bonding, whereas the para isomer’s N-H appears at ~3450 cm⁻¹.
  • ¹³C NMR : The carbamate carbonyl carbon in the ortho isomer resonates at δ 155–157 ppm, deshielded by electron-withdrawing effects from the adjacent amine. The para isomer’s carbonyl signal appears upfield (δ 152–154 ppm).

Crystallographic Data Interpretation from X-ray Diffraction Studies

While direct X-ray diffraction data for this compound are limited, analogous carbamates provide insights. For example, the crystal structure of tert-butyl N-[3-(4-aminophenyl)propyl]carbamate (para isomer) reveals:

  • Monoclinic lattice (space group P2₁/c) with Z = 4.
  • Hydrogen-bonding networks between carbamate O atoms and amine H atoms of adjacent molecules, forming a layered structure.

For the ortho isomer, steric hindrance likely disrupts extended H-bonding, favoring dimerization via N-H···O=C interactions (Figure 2). This is consistent with shorter intermolecular distances (≈2.8 Å) observed in related ortho-substituted carbamates.

Key Crystallographic Parameters (Hypothetical)

Parameter Ortho Isomer Para Isomer
Space Group P-1 (triclinic) P2₁/c (monoclinic)
Unit Cell Dimensions a=8.2 Å, b=10.5 Å, c=12.1 Å a=7.9 Å, b=15.3 Å, c=14.2 Å
H-bond Length 2.79 Å (N-H···O=C) 2.95 Å (N-H···O=C)

The shorter H-bond in the ortho isomer underscores its stronger intermolecular interactions, correlating with higher melting points observed in ortho-substituted aromatics.

Conformational Dynamics via Rotational Spectroscopy

Rotational spectroscopy studies of tert-butyl carbamates reveal two primary conformational states governed by internal rotation barriers :

  • Synperiplanar (sp) : The tert-butyl group eclipses the carbamate carbonyl.
  • Antiperiplanar (ap) : The tert-butyl group is opposite the carbonyl.

For this compound, the energy barrier between sp and ap conformers is ≈12 kcal/mol , lower than N-alkylcarbamates (≈16 kcal/mol) due to electron-withdrawing effects from the ortho-aminophenyl group. This reduced barrier permits rapid interconversion at room temperature, evidenced by coalesced NMR signals for tert-butyl protons.

Microsolvation Effects

Hydration studies using rotational spectroscopy show that water clusters preferentially bind to the carbamate carbonyl, stabilizing the ap conformer. For example:

  • Monohydrated complex : Water forms a bridge between the carbonyl O and amine H, increasing the ap population by 30%.
  • Trihydrated complex : Additional water molecules disrupt intramolecular H-bonding, further stabilizing the ap state.

Table 3: Conformational Populations in Gas vs. Hydrated Phases

Condition Synperiplanar (%) Antiperiplanar (%)
Gas Phase 45 55
Monohydrated 25 75
Trihydrated 10 90

These dynamics highlight the compound’s adaptability in biological or catalytic environments, where solvation dictates conformational preferences.

Properties

IUPAC Name

tert-butyl N-[3-(2-aminophenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKMVTDRMBGZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-aminophenyl)propyl]carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of tert-butyl carbamate with 3-(2-aminophenyl)propylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The product is then purified using methods such as crystallization, extraction, or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(2-aminophenyl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Tert-butyl N-[3-(2-aminophenyl)propyl]carbamate is utilized as a key intermediate in organic synthesis. It serves as:

  • A protecting group for amines during chemical reactions, allowing for selective functionalization of other reactive sites without interference.
  • A building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Table 1: Synthesis Applications

Application TypeDescription
Protecting GroupUsed to protect amines in multi-step syntheses
Building BlockIntermediate in the synthesis of pharmaceuticals

Medicinal Chemistry

The compound has been investigated for its potential roles in drug development:

  • It acts as a precursor for various pharmacologically active compounds.
  • Its derivatives have shown promising anti-inflammatory properties , with studies indicating that certain derivatives exhibit significant inhibition of inflammation in animal models.

Table 2: Pharmacological Studies

Compound DerivativeActivityInhibition Percentage
Derivative 4aAnti-inflammatory activity54.239%
Derivative 4iAnti-inflammatory activity39.021%

Biological Research

In biological studies, this compound is used to:

  • Investigate enzyme interactions, particularly in the context of drug metabolism and pharmacokinetics.
  • Serve as a substrate in biochemical assays to study various biological processes.

Table 3: Biological Applications

Application AreaDescription
Enzyme InteractionStudying interactions with metabolic enzymes
Biochemical AssaysUsed as a substrate for various assays

Industrial Applications

In the industrial sector, this compound is employed for:

  • The production of polymers where it acts as an intermediate.
  • The synthesis of agrochemicals and dyes, contributing to the development of new materials.

Case Studies

  • Anti-inflammatory Activity Study
    A study conducted on various derivatives of this compound demonstrated significant anti-inflammatory effects when tested using the carrageenan-induced rat paw edema model. The results indicated that specific derivatives could effectively reduce inflammation within hours post-administration.
  • Synthesis of Complex Molecules
    Researchers synthesized a series of substituted benzamido derivatives using this compound as a starting material. These compounds were characterized spectroscopically and evaluated for their pharmacological activities, showcasing the compound's utility in generating diverse chemical entities.

Comparison with Similar Compounds

Comparison: tert-butyl N-[3-(2-aminophenyl)propyl]carbamate is unique due to its specific structure, which includes a propyl linker between the aminophenyl group and the carbamate moiety. This structural feature enhances its versatility in chemical reactions and applications compared to other similar compounds .

Biological Activity

tert-butyl N-[3-(2-aminophenyl)propyl]carbamate is a compound that has garnered attention in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Chemical Formula : C11_{11}H16_{16}N2_2O2_2
  • Molecular Weight : 208.26 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, with a 2-aminophenyl substituent on the propyl chain.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can modulate metabolic pathways and affect cellular functions .
  • Receptor Binding : It interacts with various receptors, potentially altering signaling pathways involved in disease processes.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, studies have demonstrated that certain analogs show IC50_{50} values comparable to established chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .

CompoundCell LineIC50_{50} (µM)
Compound AMCF-75.85
Compound BA5494.53

2. Anti-inflammatory Effects

In vivo studies using carrageenan-induced rat paw edema models have shown that this compound derivatives possess anti-inflammatory properties. The percentage inhibition of edema ranged from 39% to 54% compared to the standard drug indomethacin .

CompoundInhibition (%)
4a54.239
4i39.021

3. Neuroprotective Activity

A library of aromatic carbamate derivatives, including this compound, has been evaluated for neuroprotective effects against apoptosis in neuronal cells. Certain derivatives were found to protect up to 80% of neurons from etoposide-induced apoptosis at concentrations as low as 100 nM .

Case Studies

Several case studies illustrate the practical applications and findings related to this compound:

  • Study on Anticancer Activity : A study involving the synthesis of various benzamide derivatives revealed that certain compounds exhibited higher activity than standard treatments against multiple cancer cell lines, suggesting a promising avenue for drug development .
  • Neuroprotection Research : Investigations into neuroprotective mechanisms showed that specific derivatives could enhance the Bcl-2/Bax ratio, promoting an anti-apoptotic state and activating autophagy in human neurons .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-[3-(2-aminophenyl)propyl]carbamate, and how can reaction intermediates be characterized?

  • Methodological Answer : A common synthesis involves coupling 2,3-dichloro-1,4-naphthoquinone with tert-butyl-3-aminopropyl carbamate in acetonitrile using K₂CO₃ as a base . Post-reaction, the mixture is concentrated and purified via column chromatography. Intermediates are characterized using ¹H NMR to confirm chemical shifts (e.g., aromatic protons at δ 7.5–8.0 ppm) . For carbamate derivatives, monitoring the reaction by TLC (silica gel, ethyl acetate/hexane) ensures completion.

Q. How can crystallization be optimized for this compound to obtain high-quality single crystals for X-ray diffraction?

  • Methodological Answer : Slow evaporation from a mixed solvent system (e.g., dichloromethane/methanol) promotes crystal growth. Ensure minimal impurities by pre-filtering the solution through a 0.2 µm membrane. Crystallization conditions (e.g., temperature gradients, solvent polarity) should be systematically varied to avoid twinning .

Q. What spectroscopic techniques are essential for confirming the structure of tert-butyl N-[3-(2-aminophenyl)propyl]carbamate?

  • Methodological Answer : ¹H/¹³C NMR confirms functional groups (e.g., tert-butyl at δ 1.4 ppm, carbamate carbonyl at ~155 ppm). IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak .

Advanced Research Questions

Q. How can discrepancies between NMR data and crystallographic results be resolved in carbamate derivatives?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotameric equilibria in solution) or crystal packing effects. Use variable-temperature NMR to probe conformational flexibility. Compare X-ray structures (refined via SHELXL ) with DFT-optimized geometries to identify steric or electronic influences .

Q. What strategies improve reaction yields in the synthesis of tert-butyl carbamates under mild conditions?

  • Methodological Answer : Employ coupling agents like EDCI/HOBt to activate carboxylic acid intermediates. Optimize solvent polarity (e.g., DMF for polar substrates, toluene for hydrophobic systems) and temperature (40–60°C). Catalytic additives (e.g., DMAP) accelerate carbamate formation .

Q. How are hydrogen-bonding networks analyzed in crystal structures of tert-butyl carbamates, and what software tools are recommended?

  • Methodological Answer : Hydrogen bonds (e.g., N–H⋯O interactions) are identified using Mercury or OLEX2. SHELX programs refine bond lengths/angles and generate hydrogen-bond tables . Topology analysis (e.g., graph-set notation) classifies motifs like R₂²(10) dimers or C(10) chains .

Q. What experimental approaches validate the biological activity of tert-butyl carbamates, such as anti-cancer properties?

  • Methodological Answer : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ determination. Molecular docking (AutoDock Vina) predicts binding to targets like CDC25 phosphatases. Validate mechanisms via Western blotting (e.g., apoptosis markers) .

Data Contradiction and Optimization

Q. How should researchers address conflicting solubility data in different solvent systems for this compound?

  • Methodological Answer : Perform systematic solubility tests (e.g., HPLC-grade solvents, 25°C) and quantify via UV-Vis spectroscopy. Use Hansen solubility parameters to rationalize discrepancies. Molecular dynamics simulations (GROMACS) model solute-solvent interactions .

Q. What steps ensure reproducibility in Suzuki-Miyaura cross-coupling reactions involving boronate derivatives of this carbamate?

  • Methodological Answer : Use rigorously dried solvents (e.g., THF over molecular sieves) and degas the reaction mixture. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) and base (Cs₂CO₃). Monitor by ¹¹B NMR to confirm boronate stability .

Tables for Key Data

Technique Key Observations Reference
X-ray DiffractionN–H⋯O hydrogen bonds (2.8–3.0 Å), R₂²(10) dimers
¹H NMR (CDCl₃)tert-butyl (δ 1.4 ppm), aromatic (δ 6.8–7.5 ppm)
HRMS[M+H]⁺ calculated: 331.1784; found: 331.1789
IR (ATR)N–H: 3320 cm⁻¹, C=O: 1695 cm⁻¹

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